Isopropoxyacetic acid

描述

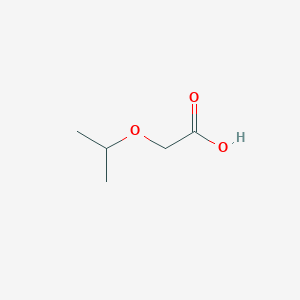

Structure

3D Structure

属性

IUPAC Name |

2-propan-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIRTVZAAFZBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333693 | |

| Record name | Isopropoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33445-07-7 | |

| Record name | Isopropoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Isopropoxyacetic Acid

The creation of this compound can be approached through several chemical pathways. These include the hydrolysis of its corresponding anhydride (B1165640), direct synthesis routes that are subject to optimization, and advanced asymmetric methods for producing chiral analogues.

Hydrolytic Pathways of Isopropoxyacetic Anhydride

The synthesis of a carboxylic acid from its anhydride via hydrolysis is a fundamental and direct transformation. libretexts.orgthermofisher.com this compound can be readily formed through the hydrolysis of isopropoxyacetic anhydride. This reaction involves the cleavage of a chemical bond within the anhydride molecule by the addition of water. thermofisher.com

The general mechanism for this reaction proceeds via the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, and the leaving group, a carboxylate ion, is eliminated. This process ultimately yields two molecules of the corresponding carboxylic acid for every one molecule of a symmetric anhydride. The reaction is often facile and can occur with mild heating or even at room temperature, though it can be accelerated by the presence of an acid or base catalyst. thermofisher.comyoutube.com

Reaction Scheme: Hydrolysis of Isopropoxyacetic Anhydride

Isopropoxyacetic Anhydride + Water → 2 this compound

Direct Synthetic Routes and Optimization

Direct synthesis of ether-containing carboxylic acids like this compound can be conceptually based on established esterification principles, such as the Williamson ether synthesis followed by hydrolysis or direct esterification methods. A plausible direct route involves the reaction of a haloacetic acid ester (e.g., ethyl chloroacetate) with sodium isopropoxide, followed by hydrolysis of the resulting ester.

Optimization of such processes involves adjusting several key parameters to maximize yield and purity. These variables include reaction temperature, the molar ratio of reactants, and the choice of catalyst. semanticscholar.orghillpublisher.com For analogous esterification reactions, solid acid catalysts are often employed to reduce equipment corrosion and simplify product separation. google.com The optimization process can be systematically approached using methodologies like response surface methodology (RSM) to identify the ideal conditions for temperature, catalyst loading, and reactant ratios to achieve the highest conversion rates. whiterose.ac.uk

| Parameter | Typical Range | Significance |

|---|---|---|

| Reaction Temperature | 80°C - 125°C | Affects reaction rate and equilibrium position. google.com |

| Catalyst Loading | 0.5% - 5% (w/w) | Influences reaction speed; higher loading can increase conversion but also costs. researchgate.net |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1:4 | Using an excess of one reactant can shift the equilibrium to favor product formation. whiterose.ac.uk |

| Reaction Time | 1 - 24 hours | Duration required to reach equilibrium or desired conversion. whiterose.ac.uk |

Asymmetric Synthesis Approaches for Chiral Analogues

Asymmetric synthesis is crucial when a molecule contains a chiral center and a specific enantiomer is desired. uwindsor.caddugu.ac.in While this compound itself is achiral, analogues containing stereocenters can be synthesized using asymmetric strategies. These methods aim to convert an achiral starting material into a chiral product with a preference for one enantiomer over the other. ddugu.ac.in

Two primary strategies in asymmetric synthesis are the "chiral pool" approach and the use of chiral auxiliaries. ddugu.ac.inresearchgate.net

Chiral Pool Synthesis : This method utilizes naturally occurring, enantiomerically pure molecules like amino acids or sugars as starting materials. ddugu.ac.insemanticscholar.org These molecules are then chemically transformed into the desired chiral product.

Chiral Auxiliary Approach : In this strategy, an achiral starting material is temporarily bonded to a chiral auxiliary. This auxiliary molecule guides the subsequent reaction to selectively form one diastereomer. After the new stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. ddugu.ac.in

For creating chiral analogues of this compound, one might start with a chiral alcohol or employ a chiral catalyst in an etherification or esterification step to induce stereoselectivity. mdpi.com

Isopropoxyacetic Anhydride Synthesis and Reactivity

Isopropoxyacetic anhydride serves as a reactive acylating agent. Its synthesis requires controlled conditions, and its reactivity is centered on nucleophilic acyl substitution mechanisms.

Acylation Reaction Mechanisms and Catalysis

Acid anhydrides are effective acylating agents, capable of transferring an acyl group to nucleophiles such as alcohols, phenols, and amines. libretexts.orgijcps.org The reactivity of isopropoxyacetic anhydride is similar to that of other acid anhydrides, though it is generally less reactive than the corresponding acyl chloride. youtube.com The reaction proceeds through a nucleophilic acyl substitution mechanism. youtube.com In this process, the nucleophile attacks a carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a carboxylate as the leaving group. youtube.com

The efficiency of acylation reactions can be significantly enhanced through catalysis.

Base Catalysis : Bases like pyridine are often used to catalyze the reaction. chemeurope.commdpi.com They function by activating the nucleophile or by scavenging the carboxylic acid byproduct.

Acid Catalysis : Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zeolite H-Beta) can catalyze acylation. iastate.eduiitm.ac.in Lewis acids are particularly effective in Friedel-Crafts acylation reactions. ijcps.org Solid acid catalysts are advantageous as they are often reusable and make the process more environmentally benign. ijcps.org

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Lewis Acids | AlCl₃, Zeolite H-Beta, Cu(OTf)₂ | Activate the anhydride carbonyl group toward nucleophilic attack. ijcps.orgiitm.ac.in |

| Brønsted Acids | H₂SO₄, p-Toluenesulfonic acid | Protonate the carbonyl oxygen, increasing electrophilicity. iastate.edu |

| Bases | Pyridine, DMAP | Act as acyl transfer agents or acid scavengers. chemeurope.comorganic-chemistry.org |

Controlled Synthesis Conditions and Anhydrous Environments

The synthesis of acid anhydrides typically involves the dehydration of the corresponding carboxylic acids or the reaction of a carboxylate salt with an acyl chloride. prepchem.comyoutube.com For isopropoxyacetic anhydride, a plausible route is the reaction of sodium isopropoxyacetate with isopropoxyacetyl chloride.

A critical requirement for both the synthesis and storage of acid anhydrides is the strict exclusion of water. chemeurope.comsciencemadness.org Anhydrous (water-free) conditions are essential because anhydrides readily react with water, hydrolyzing back to the carboxylic acid. thermofisher.comsciencemadness.org This necessitates the use of dried reagents, solvents, and glassware, often under an inert atmosphere (e.g., nitrogen or argon). Dehydrating agents such as phosphorus pentoxide can be used in some preparations to remove the water formed during the condensation of carboxylic acids. ijraset.com Industrial processes, such as the production of acetic anhydride, may involve high-temperature pyrolysis or carbonylation of methyl acetate (B1210297) under anhydrous conditions. chemeurope.comyoutube.com

Purification Techniques and Purity Assessment

The purification of this compound is a critical step to ensure its suitability for various applications, demanding the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the scale of the synthesis and the desired final purity.

Common laboratory-scale purification techniques include:

Distillation: Fractional distillation under reduced pressure is frequently employed to separate this compound from impurities with different boiling points. This method is effective for removing both more volatile and less volatile components.

Crystallization: Recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity. The selection of the solvent is crucial and is based on the solubility of this compound and its impurities at different temperatures.

Chromatography: For small-scale purification or when high-purity material is required for analytical purposes, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be utilized.

The purity of this compound is typically assessed using a combination of analytical techniques, providing a comprehensive profile of the compound's identity and the presence of any impurities.

Table 1: Analytical Techniques for Purity Assessment of this compound

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and provides information on the presence of proton- and carbon-containing impurities. pku.edu.cn |

| Infrared (IR) Spectroscopy | Verifies the presence of characteristic functional groups, such as the carboxylic acid O-H and C=O stretches. |

| Mass Spectrometry (MS) | Determines the molecular weight and can be used to identify and quantify impurities. bitesizebio.com |

| Gas Chromatography (GC) | Separates volatile components and is used to determine the percentage purity. pku.edu.cn |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture and is used to determine purity and quantify impurities. |

| Titration | An acid-base titration can be used to determine the molar concentration of the carboxylic acid. |

Reactivity Profiles and Stability Considerations

This compound exhibits reactivity characteristic of a carboxylic acid, while also being influenced by the presence of the ether linkage.

Key reactivity aspects include:

Acidity: The carboxylic acid proton is acidic and will react with bases to form the corresponding carboxylate salt.

Esterification: It readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. masterorganicchemistry.comchemguide.co.uk

Amide Formation: It can be converted to amides through reaction with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, although this requires strong reducing agents.

The stability of this compound is generally good under standard conditions. However, potential degradation pathways should be considered:

Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires harsh conditions for simple aliphatic acids.

Ether Cleavage: The ether linkage is generally stable but can be cleaved under strongly acidic conditions, particularly in the presence of nucleophiles.

For long-term storage, it is advisable to keep this compound in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.

Derivatization Strategies and Analogue Design

The chemical structure of this compound provides a versatile scaffold for the design and synthesis of a wide range of derivatives and analogues with tailored properties for specific applications.

Esterification Processes and Product Isolation

Esterification is a common and straightforward derivatization strategy for this compound. The reaction involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.uk

The general reaction is as follows:

(CH₃)₂CHOCH₂COOH + R-OH ⇌ (CH₃)₂CHOCH₂COOR + H₂O

The choice of alcohol (R-OH) allows for the introduction of a wide variety of functional groups and the modulation of physicochemical properties such as solubility, volatility, and biological activity.

Table 2: Examples of this compound Esters and Their Synthesis

| Ester Product | Reactant Alcohol (R-OH) | Catalyst | Reaction Conditions |

| Methyl isopropoxyacetate | Methanol | Sulfuric Acid | Reflux |

| Ethyl isopropoxyacetate | Ethanol | p-Toluenesulfonic Acid | Reflux with Dean-Stark trap |

| Propyl isopropoxyacetate | Propanol | Sulfuric Acid | Reflux |

Product isolation and purification typically involve the following steps:

Neutralization: The reaction mixture is neutralized to remove the acid catalyst. weebly.com

Extraction: The ester is extracted into an organic solvent. cerritos.edu

Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Solvent Removal: The solvent is removed under reduced pressure.

Purification: The crude ester is purified, typically by distillation under reduced pressure. chemguide.co.uk

Design of Functionalized Derivatives for Specific Applications

The design of functionalized derivatives of this compound aims to create new molecules with enhanced or novel properties for targeted applications. This can involve modifications at either the carboxylic acid or the isopropoxy moiety.

Strategies for designing functionalized derivatives include:

Amide Formation: Reaction of this compound with a diverse range of primary and secondary amines leads to the formation of amides. This introduces a nitrogen-containing functional group and allows for the incorporation of various substituents, potentially influencing biological activity or material properties.

Introduction of Bioactive Moieties: this compound can be coupled to known bioactive molecules to create hybrid compounds. For example, esterification or amidation with a pharmacologically active alcohol or amine could lead to new drug candidates with modified pharmacokinetic profiles.

Polymerization: The carboxylic acid functionality can be used as a monomer in polymerization reactions, leading to the formation of polyesters or polyamides incorporating the isopropoxy group.

Modification of the Isopropoxy Group: While less common, chemical modification of the isopropoxy group itself can be envisioned. For instance, functionalization of the methyl groups could introduce additional reactive sites for further chemical transformations.

The design of these derivatives is often guided by computational modeling and a deep understanding of the structure-activity relationships relevant to the intended application. rsc.org

Advanced Applications in Chemical and Materials Science

Utility as a Synthetic Intermediate

The chemical structure of isopropoxyacetic acid, featuring both a carboxylic acid and an ether linkage, provides it with a versatile reactivity profile that can be exploited in organic synthesis. While specific, large-scale industrial applications as a primary building block are not extensively documented in publicly available literature, its potential as a synthetic intermediate is noteworthy.

Building Block in Complex Organic Molecule Construction

In the realm of complex organic molecule construction, the carboxylic acid moiety of this compound can readily undergo a variety of transformations, such as esterification, amidation, and reduction to an alcohol. The isopropoxy group, being relatively stable, can be carried through several synthetic steps, ultimately influencing the lipophilicity and steric environment of the target molecule. Its utility lies in its ability to introduce a specific alkoxyacetic acid fragment into a larger molecular framework, which can be a key structural motif in various bioactive compounds.

Intermediate in Pharmaceutical Synthesis

The synthesis of novel pharmaceutical agents often requires the use of specialized building blocks to construct complex molecular architectures. While direct examples of this compound as a key intermediate in the synthesis of commercial drugs are not prominently reported, its derivatives, such as phenoxyacetic acid derivatives, have been investigated for a range of biological activities. The this compound scaffold could potentially be employed to generate novel analogues of existing drugs, where the isopropoxy group could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Intermediate in Agrochemical Development

Similar to pharmaceutical synthesis, the development of new agrochemicals, including herbicides, insecticides, and fungicides, relies on the creation of novel molecular structures. The core structure of this compound could be incorporated into new agrochemical candidates. The ether and carboxylic acid functionalities allow for the attachment of various other chemical groups, enabling the systematic modification of a molecule's biological activity and environmental profile.

Role as a Protecting Group in Oligonucleotide Synthesis

One of the most well-documented and significant applications of this compound is in the form of its anhydride (B1165640), which serves as a highly effective protecting group for the exocyclic amino functions of nucleosides during the solid-phase synthesis of oligonucleotides. oup.comnih.gov This method is crucial for preventing unwanted side reactions and ensuring the correct assembly of the DNA or RNA chain.

Protection of Exoaminofunctions of Nucleosides

During the chemical synthesis of DNA and RNA, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are reactive and must be protected. Isopropoxyacetic anhydride has been successfully used for the protection of the exoaminofunctions of 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. oup.comnih.govnih.gov The resulting N-isopropoxyacetylated nucleosides are stable under the conditions required for the subsequent steps of oligonucleotide synthesis. oup.comnih.gov

| Nucleoside | Protecting Group |

| 2'-deoxyadenosine | Isopropoxyacetyl |

| 2'-deoxyguanosine | Isopropoxyacetyl |

| 2'-deoxycytidine | Isopropoxyacetyl |

Stability and Efficiency in Solid-Phase Synthesis Protocols

The N-isopropoxyacetyl protecting group exhibits excellent stability throughout the various stages of solid-phase oligonucleotide synthesis, including the coupling, capping, and oxidation steps. oup.comnih.gov This stability is essential to prevent premature deprotection and the formation of incorrect oligonucleotide sequences.

| Protecting Group | Relative Removal Rate |

| N-isopropoxyacetyl | Fast |

| Benzoyl | Slower |

| Isobutyryl | Slower |

Accelerated Deprotection Kinetics Compared to Conventional Groups

The rate of removal of an acid-labile protecting group is directly influenced by the stability of the carbocation intermediate formed during the acidic cleavage. nih.gov Groups that form more stable carbocations are cleaved more rapidly. The structure of this compound suggests that its derivatives could function as acid-labile protecting groups. The ether oxygen atom can stabilize an adjacent positive charge through resonance, potentially accelerating the rate of acid-catalyzed hydrolysis compared to conventional groups that rely solely on hyperconjugation or inductive effects for stabilization. This accelerated deprotection kinetic profile is highly desirable as it allows for the use of milder acidic conditions, which in turn helps to preserve other sensitive functional groups within a complex molecule. nih.govnih.gov

Table 1: Factors Influencing Deprotection Kinetics of Acid-Labile Groups

| Factor | Influence on Deprotection Rate | Rationale |

|---|---|---|

| Carbocation Stability | Higher stability leads to a faster rate | The rate-determining step is often the formation of the carbocation intermediate. nih.gov |

| Steric Hindrance | Increased steric bulk can accelerate cleavage | Steric strain is relieved upon formation of the planar carbocation. |

| Solvent Polarity | Higher polarity can stabilize charged intermediates | Polar solvents can facilitate the separation of charged species. researchgate.net |

| Acid Strength | Stronger acids generally lead to faster rates | Higher proton concentration increases the rate of the initial protonation step. researchgate.net |

Enabling Synthesis of Labile Triester Analogs

Phosphotriester analogs are vital in molecular biology and drug development, often serving as prodrugs for phosphate-containing bioactive molecules. researchgate.net To be effective, these prodrugs must be stable enough to reach their target but labile enough to be cleaved intracellularly to release the active compound. researchgate.netnih.gov This requires the use of "biolabile" or "bioreversible" protecting groups on the phosphate (B84403) moiety. nih.govacs.org

The synthesis of these labile triester analogs is a significant chemical challenge. rsc.orgnih.gov this compound-derived groups could potentially be employed as novel, acid-sensitive protecting groups in this context. Their tunable lability under acidic conditions could facilitate the final deprotection steps in the synthesis of complex phosphotriesters, which might otherwise be sensitive to harsher reagents. nih.gov By carefully selecting protecting groups with different sensitivities to acid, chemists can achieve orthogonal deprotection, selectively removing one group while leaving others intact—a critical strategy in the synthesis of complex molecules. uchicago.edu The development of new protecting group strategies, such as those potentially offered by this compound, is essential for advancing the synthesis of novel phosphotriester-based therapeutics. rsc.org

Applications in Polymer Chemistry and Material Science

Polymer Modification through Grafting

Polymer grafting is a powerful technique used to modify the physical and chemical properties of a polymer by covalently bonding new polymer chains (grafts) onto a main polymer backbone. nih.govyoutube.com This process can be used to introduce new functionalities, such as carboxylic acid groups, onto the surface of a polymer. nih.govresearchgate.net The introduction of such groups can dramatically alter surface properties, including hydrophilicity, biocompatibility, and adhesion.

This compound can be utilized in this field as a monomer for grafting. There are three main strategies for grafting: "grafting-from," "grafting-to," and "grafting-through". youtube.com In a "grafting-from" approach, the polymer backbone is modified with initiator sites from which new polymer chains, potentially derived from a modified form of this compound, can be grown. chemrxiv.org Alternatively, in a "grafting-to" method, pre-synthesized polymer chains with reactive ends are attached to the main backbone. nih.gov The carboxylic acid group of this compound provides a reactive site that can be used to attach it to polymer backbones, making it a candidate for creating functionalized materials tailored for specific applications. nih.govchemrxiv.org

Development of Controlled Release Systems

Controlled release systems are designed to deliver a therapeutic agent at a predetermined rate over a specific period. nih.gov Polymeric materials are central to the design of these systems, acting as a matrix to encapsulate and release the drug. nih.govnih.gov So-called "smart polymers" can be engineered to release their payload in response to specific environmental stimuli, such as a change in pH. ijprajournal.com

Polymers functionalized with acidic groups, such as those that could be derived from this compound, are particularly useful for creating pH-responsive systems. ijprajournal.commdpi.com At a neutral or high pH, the carboxylic acid groups are deprotonated and negatively charged, causing the polymer matrix to swell due to electrostatic repulsion. In an acidic environment, such as that found in tumor tissues or specific intracellular compartments, the groups become protonated and neutral. ijprajournal.com This change can cause the polymer matrix to collapse, triggering the release of the encapsulated drug. nih.gov This pH-sensitive behavior allows for targeted drug delivery, increasing therapeutic efficacy while minimizing side effects. ijprajournal.com The incorporation of this compound into polymer-based delivery systems offers a potential route to novel, stimuli-responsive materials for advanced therapeutic applications. mdpi.comresearchgate.net

Catalytic Systems and Process Engineering

Application in Catalytic Membrane Reactors

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and reversible chemical transformation. mdpi.commasterorganicchemistry.commasterorganicchemistry.com To achieve high yields, the water produced during the reaction must be removed to shift the equilibrium towards the products. mdpi.com Catalytic membrane reactors (CMRs) offer an advanced solution for this challenge by integrating the chemical reaction and the separation of products within a single unit. researchgate.net

In the context of esterification, a hydrophilic membrane, often made of materials like zeolite, is used to selectively remove water from the reaction mixture via a process called pervaporation. mdpi.com As the reaction between a carboxylic acid (such as this compound) and an alcohol proceeds on one side of the membrane in the presence of a catalyst, the water byproduct permeates through the membrane and is removed. researchgate.netmdpi.com This continuous removal of water drives the reaction forward, allowing for conversions that exceed the normal thermodynamic equilibrium. mdpi.com This technology has been successfully applied to the esterification of acetic acid and demonstrates the potential for improving the efficiency and yield of ester production for other carboxylic acids like this compound. mdpi.com

Table 2: Comparison of Acetic Acid Esterification Yields

| Reactor Type | Catalyst | Temperature (K) | Max. Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Plug Flow Reactor | Amberlyst-15 | 403 | 66 | mdpi.com |

| Plug Flow Membrane Reactor (MOR-type Zeolite) | Amberlyst-15 | 403 | 72 | mdpi.com |

| Flow-Type Membrane Reactor (AEI-type Zeolite) | Amberlyst-15 | 363 | 89 | mdpi.com |

Enhancement of Ester Production in Continuous-Flow Systems

Currently, there is a lack of specific research data detailing the role of this compound in enhancing ester production within continuous-flow systems. Scientific literature accessible through extensive searches does not provide specific studies, data tables, or detailed research findings on the catalytic or additive effects of this compound for this particular application.

General research in the field of continuous-flow esterification focuses on the use of various acid catalysts, such as sulfuric acid and solid acid resins, to improve reaction kinetics and yield. These systems offer advantages in terms of process control, efficiency, and safety. The fundamental principles of these reactions, such as the Fischer-Speier esterification, are well-documented, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.

While this compound can theoretically undergo esterification itself to form isopropoxyacetate esters, information regarding its specific application to enhance the production of other esters in a continuous-flow process is not presently available in the reviewed literature. Further research and investigation would be necessary to determine if this compound possesses any properties that would make it beneficial for enhancing ester production in such systems.

Biological and Toxicological Research Contexts

Metabolomic Studies and Biotransformation Pathways

The study of isopropoxyacetic acid's metabolic fate reveals key biotransformation processes, including its formation from parent compounds and subsequent conjugation reactions.

This compound has been identified as a significant metabolite of the industrial solvent isopropyl oxitol (2-isopropoxyethanol). Following administration of isopropyl oxitol in rats, this compound was characterized as a major urinary metabolite, accounting for 30% of the urinary radioactivity. This metabolic conversion is a critical step in the biotransformation of the parent glycol ether.

A primary pathway in the further metabolism of this compound is its conjugation with amino acids, most notably glycine (B1666218). Research has demonstrated the formation of N-isopropoxyacetyl glycine as a major metabolite following the administration of isopropyl oxitol in both rats and dogs. In rats, this glycine conjugate accounted for 46% of the urinary radioactivity, indicating that glycine conjugation is a substantial route of elimination for this compound.

The general mechanism for glycine conjugation of xenobiotic carboxylic acids like this compound is a two-step enzymatic process. uniroma1.it First, the carboxylic acid is activated to a high-energy thioester with coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase. uniroma1.it Subsequently, the acyl-CoA intermediate reacts with glycine, catalyzed by glycine N-acyltransferase, to form the N-acylglycine conjugate, which is then excreted. uniroma1.it This pathway is crucial for the detoxification and elimination of various acidic xenobiotics. nih.gov

The metabolism of this compound is part of the broader metabolic pathways of glycol ethers. The toxicity of many glycol ethers is linked to their oxidation to the corresponding alkoxyacetic acids. nih.gov For instance, ethylene (B1197577) glycol monomethyl ether and ethylene glycol monoethyl ether are metabolized to methoxyacetic acid and ethoxyacetic acid, respectively, which are considered the active testicular toxicants. nih.gov

A comparative study on the teratogenicity of four glycol ether solvents in rats suggested that the embryotoxicity is related to the chain length of the alkyl group, with shorter chains exhibiting greater toxicity. nih.gov This suggests that the metabolic pathways and the resulting alkoxyacetic acids play a key role in the toxicological profile of the parent glycol ethers. While direct comparative metabolic studies detailing the complete pathway of this compound alongside other alkoxyacetic acids are not extensively available, the existing research on related compounds provides a framework for understanding its biotransformation. The metabolism of glycol ethers generally involves oxidation to an aldehyde intermediate, followed by further oxidation to the corresponding alkoxyacetic acid. nih.gov

In Vitro Cellular and Biochemical Responses

In vitro studies have provided insights into the direct effects of this compound and related compounds on cellular components and viability.

Alkoxyacetic acids, the metabolites of alkoxyethanols, have been documented to induce acute hemolytic anemia. nih.gov The hemolytic activity of isopropoxyethanol, which is metabolized to this compound, has been compared to that of phenoxyethanol (B1677644) in male rats. The study found that isopropoxyethanol induced a faster onset of hemolysis and its hemolytic activity was approximately tenfold higher than that of phenoxyethanol. researchgate.net This suggests that the resulting this compound is a potent hemolytic agent.

A comparative in vitro study on the hemolytic effects of five different alkoxyacetic acids on human and rat erythrocytes revealed that human red blood cells were 1.9 to 3.1 times more resistant to the hemolytic activity of these acids than rat erythrocytes. nih.gov The study also noted that the hemolytic activity of the individual alkoxyacetic acids did not differ considerably. nih.gov The hemolytic effects were evaluated by measuring changes in packed cell volume (PCV), mean corpuscular volume (MCV), and free hemoglobin in the incubation medium. nih.gov

Table 1: Comparative Hemolytic Activity of Alkoxyacetic Acids

| Species | Relative Resistance to Hemolysis |

| Human Erythrocytes | 1.9 - 3.1 times more resistant than rat erythrocytes nih.gov |

| Rat Erythrocytes | More susceptible to hemolysis nih.gov |

This table summarizes the relative resistance of human and rat erythrocytes to the hemolytic effects of a series of five alkoxyacetic acids.

While direct studies on the cytotoxicity of this compound in mammalian cell lines are limited in the available literature, research on related alkoxyacetic acids provides some context. A study investigating the toxicity of several glycol ethers and their alkoxyacetic acid metabolites in primary testicular cell cultures found that methoxyacetic acid and ethoxyacetic acid caused degeneration of pachytene and dividing spermatocytes. nih.gov In contrast, n-propoxyacetic acid and n-butoxyacetic acid did not produce morphological changes under the same conditions. nih.gov This suggests that the cytotoxic potential of alkoxyacetic acids can vary depending on the specific alkyl group.

Another study on the in vitro cytotoxicity of various haloacetic acids in Chinese hamster ovary (CHO) cells demonstrated a clear structure-activity relationship, with iodinated and brominated haloacetic acids being more cytotoxic than their chlorinated analogs. Although this compound was not included in this study, the findings highlight that small changes in the chemical structure of acetic acid derivatives can significantly impact their cytotoxicity.

Investigation of Apoptotic Induction Mechanisms (drawing parallels with related alkoxyacetic acids)

The induction of apoptosis by acidic compounds often involves the disruption of cellular homeostasis, particularly through intracellular pH changes and mitochondrial stress. For instance, acetic acid has been shown to trigger apoptosis in yeast by a mechanism that involves mitochondrial pathways, including the release of cytochrome c. nih.gov Similarly, various fatty acids can induce apoptosis through mechanisms involving endoplasmic reticulum stress and the generation of reactive oxygen species (ROS). nih.gov

It is plausible that this compound, as an alkoxyacetic acid, could initiate apoptosis through similar mitochondrial-dependent pathways. This could involve the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. The structural characteristics of this compound, particularly the presence of the isopropoxy group, may influence its lipophilicity and ability to interact with cellular membranes, potentially modulating its apoptotic efficacy.

The apoptotic cascade initiated by such compounds is a complex process involving a series of biochemical events. Key players in this process are a family of proteases called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) leads to a cascade that activates executioner caspases (like caspase-3), which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. mdpi.comglpbio.com It is hypothesized that this compound could trigger this cascade, although the specific initiator and executioner caspases involved would require empirical investigation.

Influence on Cellular Redox Potential

The influence of this compound on cellular redox potential is another area where direct research is lacking. However, the metabolic activities of many organic acids are known to impact the delicate balance of oxidation and reduction reactions within a cell, known as the cellular redox potential. An imbalance in this state, often leading to an increase in reactive oxygen species (ROS), is termed oxidative stress. nih.gov

ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of cellular metabolism. nih.govnih.gov At low levels, they function as signaling molecules, but at higher concentrations, they can cause significant damage to cellular components such as lipids, proteins, and DNA, ultimately triggering apoptosis. nih.govmdpi.com The metabolism of xenobiotics can often lead to an increase in ROS production.

It is conceivable that the cellular processing of this compound could lead to an increase in ROS levels. This could occur through various mechanisms, including the disruption of the mitochondrial electron transport chain, a primary site of ROS generation. An increase in ROS would shift the cellular redox potential towards a more oxidizing state. The cell possesses antioxidant defense systems, such as glutathione (B108866) and various enzymes, to counteract oxidative stress. nih.gov However, if the generation of ROS by this compound overwhelms these defenses, a state of oxidative stress would ensue, contributing to its cytotoxicity. The relationship between this compound and cellular redox potential remains a critical area for future research to fully understand its toxicological profile.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in toxicology and pharmacology to understand how the chemical structure of a compound influences its biological activity. For this compound, specific SAR studies are not extensively documented. However, we can infer potential relationships by examining studies on structurally related carboxylic acids.

A comparative analysis with other carboxylic acids provides valuable insights. For instance, studies on phenoxyacetic acid derivatives have shown that the type and position of substituents on the aromatic ring dramatically alter their biological activity. mdpi.com Similarly, research on branched-chain fatty acids has demonstrated that the size and position of the branching group can impact their anticancer activity. nih.gov It has been observed that larger branching groups can sometimes decrease activity. nih.gov

When comparing this compound to its linear isomer, propoxyacetic acid, the branched nature of the isopropyl group in this compound would be expected to influence its physicochemical properties, such as its octanol-water partition coefficient (logP), which is a measure of lipophilicity. This, in turn, could affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with cellular membranes and enzymes, ultimately influencing its biological outcomes.

Modifications to the structure of a carboxylic acid can have profound effects on its biological activity. The introduction of different substituent groups can alter a molecule's electronic properties, steric hindrance, and lipophilicity. For example, the presence of an acetyl group has been shown to significantly increase the antimicrobial activity of some compounds. mdpi.com

In the case of this compound, the isopropyl group is the key substituent on the acetic acid backbone. Altering this group, for instance, by changing its size (e.g., to a tert-butyl group) or replacing it with a more or less lipophilic group, would likely result in a change in its biological activity. Studies on other branched-chain fatty acids have shown that both the size of the branching group and the presence of unsaturation in the alkyl chain significantly affect their anticancer properties. nih.gov These findings suggest that even subtle modifications to the isopropoxy moiety could lead to significant changes in the toxicological or pharmacological profile of this compound. A systematic SAR study, where the isopropoxy group is methodically altered, would be necessary to fully elucidate these relationships and to predict the biological activity of novel derivatives.

Environmental Fate and Ecotoxicological Assessment

Environmental Distribution and Mobility

The distribution and mobility of isopropoxyacetic acid in the environment are influenced by its physical and chemical properties, particularly its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc), which is the ratio of the chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in the soil solution.

This compound, being a carboxylic acid, will exist predominantly in its anionic form at typical environmental pH values. Anionic compounds generally exhibit low adsorption to negatively charged soil particles. The water solubility of short-chain ether carboxylic acids is high, which further suggests a low potential for soil adsorption wikipedia.orgnih.gov.

QSAR models, such as KOCWIN™, predict a low soil organic carbon-water partitioning coefficient (Koc) for this compound and its analogues. A low Koc value indicates high mobility in soil and a potential for leaching into groundwater. The mobility of similar phenoxyacetic acids has been shown to be high in most agricultural soils mdpi.com.

Table 2: Estimated Soil Adsorption and Mobility of this compound and Analogues

| Compound | Estimated Log Koc | Mobility Classification | Method of Estimation |

|---|---|---|---|

| Methoxyacetic Acid | Low | High | QSAR (KOCWIN™) |

| Ethoxyacetic Acid | Low | High | QSAR (KOCWIN™) |

| This compound | Low | High | QSAR (KOCWIN™) |

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant.

Short-chain carboxylic acids, including this compound, have relatively low vapor pressures and are highly soluble in water wikipedia.orgnih.gov. The Henry's Law constant, which describes the partitioning of a chemical between air and water, is expected to be low for this compound. This indicates that the compound will preferentially remain in the aqueous phase rather than volatilizing into the atmosphere. Therefore, volatilization from moist soil and water surfaces is not considered a significant environmental fate process for this compound.

Ecotoxicological Considerations

The ecotoxicological profile of a chemical compound is critical for understanding its potential risks to the environment. For this compound, a comprehensive assessment is challenging due to the absence of specific research. However, by examining its chemical structure and the behavior of related substances, potential areas of concern can be identified.

When released into the environment, this compound has the potential to interact with a variety of non-target organisms, including aquatic and terrestrial life. The nature and extent of these interactions are currently unknown.

Aquatic Ecosystems:

In aquatic environments, compounds like this compound can affect a range of organisms, from microorganisms to fish. The toxicity of ether carboxylic acids, a class to which this compound belongs, is often related to their hydrophobic alkyl chain and the degree of ethoxylation. researchgate.netresearchgate.net Generally, toxicity increases as the critical micelle concentration (CMC) of the surfactant or mixtures of surfactants decreases. researchgate.net

Fish: Herbicides and their derivatives can have varied effects on fish. For example, some forms of 2,4-Dichlorophenoxyacetic acid (2,4-D) range from "practically non-toxic" to "highly toxic" to fish. nih.gov Sublethal effects can include behavioral changes and genotoxicity. nih.gov

Aquatic Invertebrates: Organisms like Daphnia magna are standard models for ecotoxicity testing. Halogenated acetic acids have been shown to negatively impact their reproduction and survival. nih.gov The toxicity of surfactants to Daphnia magna can range from low to virulent. researchgate.net

Algae: Algae are primary producers in aquatic ecosystems, and their health is crucial. The toxicity of herbicides to algae can be high, with some acetolactate synthase (ALS) and photosystem II (PSII) inhibitors showing EC50 values in the low mg/L range. mdpi.com However, some studies suggest that certain herbicides have low toxicity to green algae. mdpi.com

Without specific studies, the impact of this compound on these organisms remains speculative.

Terrestrial Ecosystems:

The impact on terrestrial non-target organisms is also an area requiring investigation. This includes effects on beneficial insects, earthworms, and other soil-dwelling organisms.

Data on Non-Target Organism Toxicity

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| No specific ecotoxicological data for this compound was found in the reviewed literature. Testing on representative aquatic and terrestrial organisms is necessary to determine its potential impact. |

Soil biocenosis refers to the community of living organisms in the soil, including a vast diversity of microorganisms like bacteria and fungi. These organisms are fundamental to soil health, nutrient cycling, and organic matter decomposition. The introduction of chemical substances can alter the structure and function of these communities.

Effects on Soil Bacteria:

Effects on Soil Fungi:

Research Findings on Soil Biocenosis

| Microbial Group | Finding | Potential Implication |

|---|---|---|

| No specific studies on the influence of this compound on soil biocenosis are currently available. Research is needed to understand its potential effects on soil microbial diversity, community structure, and enzymatic activities. |

Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating isopropoxyacetic acid from sample matrices and determining its concentration. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for this purpose.

Due to the polar nature and low volatility of the carboxylic acid group, this compound requires a chemical modification process known as derivatization before it can be effectively analyzed by Gas Chromatography (GC). colostate.eduthermofisher.com This process converts the polar analyte into a more volatile and less polar derivative, which improves its chromatographic behavior, leading to better peak shape and sensitivity. researchgate.netgcms.cz

The most common derivatization strategy for carboxylic acids like this compound is alkylation, specifically esterification. colostate.edugcms.cz This involves replacing the acidic proton of the carboxyl group with an alkyl group. Reagents such as pentafluorobenzyl bromide (PFBBr) are effective for this purpose, converting carboxylic acids into their corresponding pentafluorobenzyl esters. thermofisher.comresearchgate.net This process, often referred to as extractive alkylation, can be completed in under 30 minutes and simultaneously combines extraction and derivatization. thermofisher.com The resulting ester is significantly more volatile and amenable to GC analysis.

The derivatized sample is then injected into the GC system, where it is separated on a column, typically a 5% phenyl methypolysiloxane phase column, before being detected. thermofisher.com

Table 1: Typical GC Derivatization Protocol for Carboxylic Acids

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Sample Preparation | The aqueous sample containing the acid is prepared. | Sample in aqueous solution. |

| 2. Derivatization | The sample is mixed with a derivatizing agent and an extraction solvent. | Pentafluorobenzyl bromide (PFBBr) in a solvent like toluene. nih.gov |

| 3. Reaction | The mixture is heated to facilitate the esterification reaction. | Moderate temperatures (e.g., 60°C). nih.gov |

| 4. Extraction | The resulting ester derivative is extracted into the organic phase. | Toluene or similar organic solvent. nih.gov |

| 5. Analysis | The organic layer is injected into the GC for separation and detection. | GC system with an appropriate column and detector. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of polar compounds like this compound without the need for derivatization. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis.

In a typical RP-HPLC method, a non-polar stationary phase, such as a C8 or C18 column, is used. pku.edu.cn The mobile phase consists of a mixture of a polar organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.comsielc.com The pH of the mobile phase is often adjusted with an acid, such as formic acid, acetic acid, or phosphoric acid, to suppress the ionization of the carboxylic acid group. sielc.comrjptonline.org This ensures better retention on the column and improved peak symmetry. Detection is commonly achieved using an ultraviolet (UV) detector set at a low wavelength, typically around 200-210 nm. sielc.com

Table 2: Example HPLC Conditions for Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom BH mixed-mode or C18. sielc.com |

| Mobile Phase | Acetonitrile and water. sielc.comsielc.com |

| Buffer/Additive | Formic acid, acetic acid, or sulfuric acid. sielc.comsielc.com |

| Detection | UV at 200 nm. sielc.com |

| Mode | Isocratic or Gradient Elution. mdpi.comsielc.com |

For enhanced selectivity and sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov After derivatization and separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of fragment ions, provides a unique fingerprint that can be used for definitive identification. jeol.com This technique is highly sensitive and specific for the analysis of derivatized this compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing this compound directly in complex matrices. pku.edu.cn The compound is first separated using an HPLC system, as described previously. The eluent from the HPLC column is then directed into an electrospray ionization (ESI) source, which ionizes the analyte molecules. Tandem mass spectrometry (MS/MS) is then used for quantification, where a specific parent ion of this compound is selected and fragmented to produce characteristic daughter ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for very low detection limits. nih.gov The mobile phase often includes volatile buffers like ammonium acetate (B1210297) or ammonium formate to ensure compatibility with the MS detector. lcms.cznih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are used to elucidate the molecular structure of this compound, providing detailed information about its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination of organic molecules. researchwithrutgers.com

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would show a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. reddit.com The methylene (B1212753) (CH₂) protons of the acetic acid moiety would appear as a singlet, and the acidic proton (OH) of the carboxyl group would also be a singlet, though its chemical shift can be variable.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the methyl carbons and the methine carbon of the isopropyl group, the methylene carbon of the acid chain, and the carbonyl carbon of the carboxylic acid group. researchwithrutgers.comchemicalbook.com

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H NMR | ~1.2 | Doublet | 6H | -OCH(CH ₃)₂ |

| ~3.7-4.0 | Septet | 1H | -OC H(CH₃)₂ | |

| ~4.1 | Singlet | 2H | -O-CH ₂-COOH | |

| Variable (Broad) | Singlet | 1H | -COOH | |

| ¹³C NMR | ~22 | Singlet | - | -OCH(C H₃)₂ |

| ~68 | Singlet | - | -OC H(CH₃)₂ | |

| ~70 | Singlet | - | -O-C H₂-COOH | |

| ~175 | Singlet | - | -C OOH |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The FT-IR spectrum of this compound would show characteristic absorption bands confirming its structure.

A very broad absorption band would be observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. rsc.org A strong, sharp peak would appear around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration. researchgate.net The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net Additionally, C-H stretching and bending vibrations from the alkyl groups would be visible in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl (Isopropyl, Methylene) |

| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| 1000-1300 | C-O stretch | Ether and Carboxylic Acid |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Acetic acid |

| Phosphoric acid |

| Pentafluorobenzyl bromide |

| Toluene |

| Ammonium acetate |

| Ammonium formate |

| Isopropyl acetate |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the unambiguous identification and quantification of this compound. Unlike standard mass spectrometry, HR-MS provides the exact mass of the molecule with high accuracy, allowing for the determination of its elemental composition.

For this compound (C₅H₁₀O₃), the theoretical exact mass can be calculated. This high precision is instrumental in distinguishing it from other compounds with the same nominal mass. When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of this compound from a complex mixture before high-accuracy mass detection. nih.gov

In practice, the analysis of related short-chain fatty acids often involves derivatization to improve chromatographic separation and detection sensitivity. nih.govresearchgate.netresearchgate.net For this compound, analysis would typically be performed in negative ion mode via electrospray ionization (ESI), which is effective for molecules with carboxyl groups, yielding the [M-H]⁻ ion. jove.com

Table 1: Theoretical HR-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₃ |

| Theoretical Exact Mass | 118.06299 Da |

| Primary Adduct (Negative ESI) | [M-H]⁻ |

| Exact Mass of [M-H]⁻ | 117.05572 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aliphatic carboxylic acids like this compound, which lack extensive chromophores, the primary absorption in the UV region is due to the n→π* electronic transition of the carboxyl group. jove.comlibretexts.org

This transition typically results in a weak absorption band at a low wavelength, generally in the range of 200–215 nm. jove.commdpi.com The position and intensity of this absorption can be influenced by the solvent and pH. Because this absorption is weak and occurs in a region where many solvents also absorb, UV-Vis spectroscopy is less commonly used for the quantification of such compounds in complex biological samples compared to mass spectrometry. lsu.eduresearchgate.net

Table 2: Expected UV-Vis Spectral Properties for this compound

| Parameter | Expected Value/Range |

|---|---|

| λmax (Maximum Wavelength) | ~200-215 nm jove.comlibretexts.org |

| Electronic Transition | n→π* of the carboxyl group jove.com |

| Molar Absorptivity (ε) | Low (<100 M⁻¹cm⁻¹) jove.com |

Advanced Analytical Considerations in Complex Sample Matrices

Quantifying this compound in biological samples such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of these matrices.

Strategies for Resolving Metabolite Quantification Discrepancies

Accurate quantification of metabolites like this compound in biological samples is often hampered by matrix effects, which can suppress or enhance the analyte's signal during mass spectrometric analysis. nih.govchromatographyonline.com Strategies to overcome these discrepancies include:

Effective Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to remove interfering substances like proteins and salts. chromatographyonline.comwjgnet.com For carboxylic acids, extraction is often performed under acidic conditions to ensure they are in their neutral, more organic-soluble form. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential to separate this compound from co-eluting matrix components that could interfere with ionization. nih.govjove.com

Method Validation: Rigorous validation, including assessment of linearity, accuracy, precision, and stability, is crucial to ensure the reliability of the quantification method. researchgate.net Stability tests, such as freeze-thaw cycles and short-term storage assessments, are important for understanding the impact of sample handling on measurement accuracy. researchgate.net

Application of Internal Standards and Statistical Calibration

The use of an appropriate internal standard (IS) is the most effective strategy to correct for sample loss during preparation and for matrix-induced variations in ionization efficiency. researchgate.net For the quantification of this compound, two main types of internal standards are considered:

Stable Isotope-Labeled (SIL) Internal Standards: A SIL version of this compound (e.g., containing ¹³C or ²H) is the ideal internal standard. It co-elutes with the analyte and exhibits nearly identical chemical and physical properties, ensuring that it is affected by matrix effects in the same way as the target analyte. nih.govwjgnet.com

Structural Analogue Internal Standards: If a SIL-IS is not available, a structural analogue—a compound with similar chemical properties but a different mass—can be used. For the analysis of short-chain fatty acids, compounds like 2-isobutoxyacetic acid have been utilized as internal standards. nih.govresearchgate.net

Table 3: Comparison of Internal Standards for this compound Analysis

| Internal Standard Type | Advantages | Disadvantages |

|---|---|---|

| Stable Isotope-Labeled (SIL) | Co-elutes with analyte; corrects for matrix effects and extraction loss most accurately. nih.gov | Can be expensive and may not be commercially available. |

| Structural Analogue | More readily available and less expensive than SIL standards. | May not co-elute perfectly; may not experience identical matrix effects or extraction recovery. researchgate.net |

Advanced statistical calibration models can further enhance the accuracy and consistency of quantification by accounting for variability in the calibration process.

Radiochemical Detection for Metabolism Studies

In drug metabolism and pharmacokinetic studies, radiolabeled compounds are essential for tracking the fate of a molecule in vivo. researchgate.net A radiolabeled version of this compound, typically with Carbon-14 (¹⁴C) or Tritium (³H), would allow for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netsnmjournals.org

By coupling HPLC with a radioactivity detector, it is possible to quantify the parent compound and all of its metabolites, regardless of their chemical structure or ionization efficiency in a mass spectrometer. researchgate.net This provides a complete picture of the compound's disposition and is considered a definitive method for obtaining a total material balance in metabolism studies. researchgate.net The development of methods to incorporate isotopes like ¹¹C into carboxylic acids is also advancing the potential for their use as PET imaging tracers.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern chemistry, providing insights into the electronic nature of molecules. For isopropoxyacetic acid, these methods have been employed to understand its reactivity and intrinsic properties. A notable study on the decomposition of alkoxyacetic acids, including this compound, utilized ab initio calculations at the MP2/6-31G** level of theory to explore potential energy surfaces and reaction pathways. acs.orgacs.org

The electronic structure of a molecule dictates its reactivity. In the theoretical study of this compound's decomposition, the analysis of its electronic configuration was crucial. acs.org The calculations revealed mechanisms involving nucleophilic attack by either the carbonylic or hydroxylic oxygen atoms on the α-carbon. acs.org This reactivity is a direct consequence of the charge distribution within the molecule, where the electronegative oxygen atoms create partial negative charges, and the adjacent carbon atoms bear partial positive charges, making them susceptible to nucleophilic attack. Such analyses are fundamental to predicting how the molecule will interact and react.

Table 1: Computational Methods in this compound Studies

| Computational Aspect | Method/Level of Theory | Application | Reference |

|---|---|---|---|

| Decomposition Mechanisms | Ab initio MP2/6-31G** | Characterizing reaction pathways and transition states. | acs.orgacs.org |

| pKa Prediction | B3LYP/6-311G** | Calculating atomic charges to correlate with experimental pKa. | univ-lorraine.fr |

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's behavior in solution, including its solubility and ability to cross biological membranes. univ-lorraine.fr Computational methods provide a means to predict pKa values, offering valuable information in the absence of experimental data. For this compound, a predicted pKa has been calculated and compared with its experimental value, showing a reasonable correlation. univ-lorraine.fr Such models often relate calculated electronic properties, like atomic charges, to the experimental pKa's to establish predictive relationships. univ-lorraine.fr

Table 2: Experimental and Predicted pKa Values for this compound

| Compound | Experimental pKa | Predicted pKa | Absolute Error |

|---|---|---|---|

| This compound | 3.69 | 3.97 | 0.28 |

Source: Data derived from a study on pKa prediction of carboxylic acids. univ-lorraine.fr

This compound can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Understanding these conformations is key to deciphering its properties and interactions. Theoretical studies on its decomposition have inherently involved conformation analysis by characterizing the specific geometries of the molecule as it progresses along a reaction coordinate. acs.org This includes identifying the structures of transition states, which are critical conformations that lie at the energy maxima between reactants and products. For instance, mechanisms involving the transfer of a β-hydrogen atom necessitate specific folded conformations to bring the relevant atoms into proximity. acs.org

Molecular Modeling and Simulation

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques explore the dynamic nature of molecules and their interactions with their environment.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. univ-lorraine.fr This method is crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. While specific docking studies detailing the binding of this compound to a protein target are not widely available in published literature, derivatives of the compound have been included in datasets for virtual screening. mrupp.info

A typical docking procedure would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would reveal plausible binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a molecule over time. univ-lorraine.fr An MD simulation of this compound would reveal its conformational landscape—the collection of all accessible conformations and the transitions between them. By simulating the molecule, often in the presence of a solvent like water, researchers can understand its flexibility, preferred shapes, and the dynamics of its internal hydrogen bonds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR/QSPR models are mathematical relationships that correlate the structural or physicochemical properties of a compound with its biological activity (QSAR) or other properties like environmental fate (QSPR). wikipedia.org These models are built by analyzing a dataset of known chemicals to identify molecular descriptors—numerical representations of a molecule's properties—that are predictive of the outcome of interest. nih.gov For a compound like this compound, these models can offer valuable insights into its potential applications and risks.

Research on phenoxyacetic acid congeners has successfully developed models to predict various biological properties, including penetration through biological barriers (plant cuticles, skin, blood-brain barrier) and toxic effects like hemolysis. mdpi.comnih.gov These models typically rely on key molecular descriptors such as:

Lipophilicity (log P): The tendency of a compound to dissolve in fats, oils, or lipids, which influences its ability to cross cell membranes.

Polarizability: The ease with which the electron cloud of the molecule can be distorted, affecting intermolecular interactions.

Hydrogen Bond Donors and Acceptors: The number of sites on the molecule that can participate in hydrogen bonding, which is critical for receptor binding and solubility. nih.gov

By calculating these descriptors for this compound, its biological activity could be estimated by applying models developed for analogous structures. For instance, a model might predict its potential as a herbicide or its ability to be absorbed by an organism. mdpi.com

To illustrate how data for a QSAR model might be structured, the following interactive table presents hypothetical descriptors for this compound and related molecules. The "Predicted Activity" would be the output of a QSAR equation derived from a training set of compounds with known activities.

QSPR models are widely used to estimate how chemicals will behave in the environment. nih.gov For this compound, these models can predict key parameters that determine its persistence, mobility, and potential for bioaccumulation. This is essential for environmental risk assessment. wikipedia.org

A novel approach for this estimation explicitly combines the composition of soil (e.g., amorphous organic matter, mineral content) with poly-parameter linear free energy relationships (pp-LFERs) to calculate the solid-water sorption coefficient (Kd). nih.gov This method acknowledges that different chemicals will preferentially bind to different soil constituents. nih.gov

Key environmental fate parameters that can be estimated for organic acids via QSPR include:

Soil Sorption Coefficient (Koc): This value indicates the tendency of a chemical to bind to organic matter in soil. A high Koc suggests the compound will be less mobile in soil.

Biodegradation Half-life (t½): This estimates the time it takes for half of the compound to be broken down by microorganisms.

Bioconcentration Factor (BCF): This predicts the potential for the chemical to accumulate in aquatic organisms.

The table below illustrates the types of parameters that QSPR models can estimate for a compound like this compound, providing crucial data for environmental modeling.

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. In the context of QSAR/QSPR, it involves using machine learning and pattern recognition algorithms to build predictive models from large datasets of chemical structures and their associated properties. jsr.orgresearchgate.net

The process for a compound like this compound would involve:

Molecular Representation: The 2D or 3D structure of this compound and related molecules is converted into numerical descriptors or "fingerprints." A fingerprint is a binary string where each position represents the presence or absence of a specific structural feature.

Model Training: A dataset containing these fingerprints and known experimental data (e.g., toxicity, receptor binding affinity) is used to train a machine learning model. nih.gov Common algorithms include Random Forest, Support Vector Machines (SVM), and Neural Networks. researchgate.netqub.ac.uk

Prediction: Once trained, the model can predict the activity or property of a new molecule, like this compound, based solely on its calculated fingerprint. nih.gov

These approaches are powerful for screening large virtual libraries of compounds to identify candidates with desired properties or to flag those with potential toxicity, long before they are synthesized. jsr.org The following table provides a simplified, illustrative example of how structural features of organic acids could be converted into a binary fingerprint for use in pattern recognition models.

常见问题

Q. What ethical guidelines apply to animal studies on this compound toxicity?

- Compliance : Follow institutional review board (IRB) protocols for humane endpoints (e.g., maximum tolerable dose).

- Reporting : Adhere to ARRIVE guidelines for in vivo experiments, including sample size justification and randomization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。